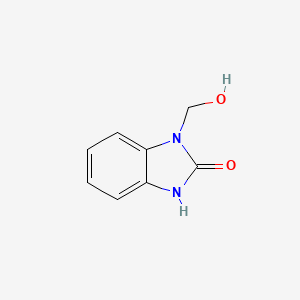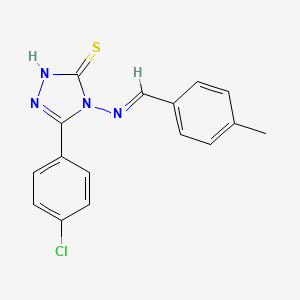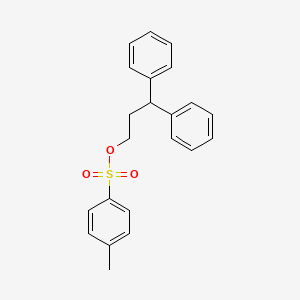![molecular formula C18H15BrN4O B11997615 N'-[(E)-(4-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997615.png)
N'-[(E)-(4-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Hydrazide Formation: The hydrazide moiety is introduced by reacting the carboxylic acid derivative with hydrazine or its derivatives.
Benzylidene Substitution: The final step involves the condensation of the hydrazide with 4-bromo-benzaldehyde under reflux conditions in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyrazole ring or the benzylidene group, resulting in various reduced derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the hydrazide moiety.
Reduction Products: Reduced forms of the pyrazole ring or benzylidene group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Pyrazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibitors: It can act as an inhibitor for various enzymes, making it a potential candidate for drug development.
Medicine
Anti-inflammatory Agents: The compound may possess anti-inflammatory properties, useful in treating inflammatory diseases.
Anticancer Agents: Its structure suggests potential anticancer activity, which can be explored in preclinical studies.
Industry
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Material Science: It may find applications in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
4-METHYL-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID HYDRAZIDE: Lacks the benzylidene substitution, making it less versatile in certain applications.
4-BROMO-BENZYLIDENE-HYDRAZIDE: Lacks the pyrazole core, which may reduce its biological activity.
5-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE: Similar structure but with different substitution patterns, leading to variations in activity and applications.
Propiedades
Fórmula molecular |
C18H15BrN4O |
|---|---|
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15BrN4O/c1-12-16(14-5-3-2-4-6-14)21-22-17(12)18(24)23-20-11-13-7-9-15(19)10-8-13/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |
Clave InChI |
YFFGGUYCFZWCSY-RGVLZGJSSA-N |
SMILES isomérico |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)Br |
SMILES canónico |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B11997542.png)
![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11997547.png)







![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11997599.png)
![2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride](/img/structure/B11997603.png)

![Methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11997621.png)
![1-ethyl-4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997630.png)
